molecular formula C8H5ClN2O B1470482 2-chloro-N-cyanobenzamide CAS No. 1514979-87-3

2-chloro-N-cyanobenzamide

Cat. No. B1470482
CAS RN: 1514979-87-3
M. Wt: 180.59 g/mol
InChI Key: PQZRCSGIGOMCTO-UHFFFAOYSA-N
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Description

2-chloro-N-cyanobenzamide is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .


Synthesis Analysis

The synthesis of cyanoacetamides like 2-chloro-N-cyanobenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The InChI code for 2-chloro-N-cyanobenzamide is 1S/C8H5ClN2O/c9-7-4-2-1-3-6 (7)8 (12)11-5-10/h1-4H, (H,11,12) .

Scientific Research Applications

Building Blocks in Chemistry

“2-chloro-N-cyanobenzamide” is used as a building block in chemistry . It’s available for scientific research at MilliporeSigma . Building blocks are compounds that are used as starting materials in the synthesis of more complex molecules.

Analytical Chemistry

This compound may be used in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.

Cell Culture & Analysis

“2-chloro-N-cyanobenzamide” might be used in cell culture and analysis . Cell culture is a fundamental method in life sciences, used for studying the physiology of cells, the development of drugs, and the progression of diseases.

Genomics

It could be used in genomics, which is the study of the full genetic complement of an organism (the genome) .

Materials Science & Engineering

This compound may have applications in materials science and engineering, including 3D bioprinting and 3D printing .

Pharma & Biopharma Manufacturing

“2-chloro-N-cyanobenzamide” might be used in the manufacturing of pharmaceuticals and biopharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-cyanobenzamide is the fungal plasma membrane, specifically the ergosterol component . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. It is involved in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

2-chloro-N-cyanobenzamide interacts with its target, ergosterol, on the fungal plasma membrane . This interaction likely disrupts the structure and function of the membrane, leading to changes in the cell’s viability. Additionally, 2-chloro-N-cyanobenzamide may inhibit DNA synthesis through the inhibition of thymidylate synthase . Thymidylate synthase is an enzyme that plays a key role in DNA replication and repair, and its inhibition can lead to cell death.

Biochemical Pathways

The compound’s interaction with ergosterol and potential inhibition of thymidylate synthase suggest that it may affect pathways related to cell membrane integrity and dna synthesis . The disruption of these pathways can lead to cell death, particularly in fungi.

Pharmacokinetics

The compound’s molecular weight of 18059 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of 2-chloro-N-cyanobenzamide results in antifungal activity against strains of Aspergillus flavus . This is likely due to the compound’s disruption of the fungal cell membrane and potential inhibition of DNA synthesis, leading to cell death .

properties

IUPAC Name

2-chloro-N-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRCSGIGOMCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyanobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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